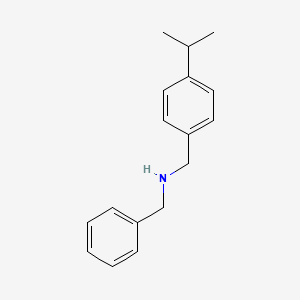

Benzyl-(4-isopropyl-benzyl)-amine

Description

BenchChem offers high-quality Benzyl-(4-isopropyl-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(4-isopropyl-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMQWRUCKUXXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361090 | |

| Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346700-52-5 | |

| Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of Benzyl-(4-isopropylbenzyl)amine

Part 1: Executive Summary & Chemical Identity[1]

This guide details the synthesis of Benzyl-(4-isopropylbenzyl)amine (CAS: 346700-52-5), a secondary amine featuring two benzylic groups, one of which bears a para-isopropyl substituent.[1]

Critical Technical Distinction:

Do not confuse this target molecule with N-isopropylbenzylamine (CAS: 102-97-6).[1][2] The latter is a structural isomer of methamphetamine often used as an illicit adulterant. The target molecule described here, Benzyl-(4-isopropylbenzyl)amine , is a higher molecular weight secondary amine (

Chemical Profile

| Property | Specification |

| IUPAC Name | N-Benzyl-1-(4-isopropylphenyl)methanamine |

| Molecular Formula | |

| Molecular Weight | 239.36 g/mol |

| Physical State | Viscous oil (Free base) / White solid (HCl salt) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Part 2: Retrosynthetic Analysis & Strategy

The most robust route to secondary amines of this class is Reductive Amination . This method is preferred over direct alkylation (e.g., Benzyl chloride + 4-isopropylbenzylamine) because it minimizes the formation of tertiary amine byproducts (over-alkylation).

We will explore two protocols:

-

Protocol A (The Gold Standard): Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). This is a mild, one-pot reaction that tolerates various functional groups and minimizes toxic byproducts.[1]

-

Protocol B (Scale-Up Compatible): Two-Step Reductive Amination using Sodium Borohydride (

). This uses more economical reagents but requires careful pH control or stepwise processing.[1]

Reaction Scheme Visualization

Caption: General reaction pathway for the reductive amination synthesis of the target secondary amine.

Part 3: Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Why this method? Sodium triacetoxyborohydride (

Materials

-

Reagent A: Benzylamine (10.0 mmol, 1.07 g)

-

Reagent B: 4-Isopropylbenzaldehyde (Cuminaldehyde) (10.0 mmol, 1.48 g)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous, 30 mL)

-

Additive: Acetic Acid (glacial, 10.0 mmol, 0.6 g) - Catalyzes imine formation.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

). -

Mixing: Add Reagent A (Benzylamine) and Reagent B (Cuminaldehyde) to the DCE solvent.

-

Catalysis: Add the Acetic Acid. Stir at room temperature for 30 minutes. Observation: The solution may warm slightly and turn cloudy or change color as the imine forms.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 10 minutes.

-

Note: Gas evolution is minimal compared to

, but caution is always required.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

-

Monitoring: Check via TLC (Silica, 10% MeOH/DCM). The aldehyde spot should disappear.

-

-

Quench: Quench the reaction by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Protocol B: Two-Step Reductive Amination ( Method)

Why this method?

Materials

-

Reagent A: Benzylamine (10.0 mmol)

-

Reagent B: 4-Isopropylbenzaldehyde (10.0 mmol)[1]

-

Reductant: Sodium Borohydride (

) (10.0 mmol, 0.38 g) -

Solvent: Methanol (MeOH) (anhydrous, 30 mL)

Step-by-Step Procedure

-

Imine Formation: In a 100 mL RBF, combine Benzylamine and 4-Isopropylbenzaldehyde in MeOH.

-

Dehydration (Critical): Add 3g of activated 3Å Molecular Sieves or reflux with a Dean-Stark trap (if using toluene) to drive the equilibrium.[1] Stir for 2–4 hours at room temperature (or reflux if using toluene).

-

Reduction:

-

If using sieves, decant the solution into a clean flask to remove the solid sieves.

-

Cool the methanolic imine solution to 0°C.

-

Add

slowly (exothermic,

-

-

Completion: Stir for 2 hours while warming to room temperature.

-

Quench: Add 1M HCl carefully until pH < 2 (destroys excess hydride and protonates the amine).

Part 4: Purification & Workup (Self-Validating System)[1]

The following workup exploits the basicity of the product to separate it from neutral impurities (unreacted aldehyde, benzyl alcohol byproduct).

Acid-Base Extraction Workflow

Caption: Acid-Base extraction flowchart ensuring removal of non-amine impurities.

-

Acid Wash: Dissolve crude residue in DCM.[1] Extract with 1M HCl (2 x 30 mL).

-

Logic: The amine product protonates and moves to the aqueous phase.[1] Neutral impurities (aldehyde, alcohol) stay in the DCM.

-

-

Separation: Keep the Aqueous Phase . Discard the organic phase.

-

Basification: Cool the aqueous phase and slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.[1]

-

Extraction: Extract the basic aqueous phase with DCM (3 x 30 mL).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

Part 5: Characterization & Validation[1]

To validate the synthesis, compare spectral data against expected values.

| Technique | Expected Observation | Mechanistic Confirmation |

| 1H NMR (CDCl3) | Singlet ~3.8 ppm (4H) | Represents the two |

| 1H NMR (CDCl3) | Doublet ~1.2 ppm (6H) | Methyl protons of the isopropyl group. |

| 1H NMR (CDCl3) | Septet ~2.9 ppm (1H) | Methine proton of the isopropyl group. |

| MS (ESI) | Confirms molecular weight of 239.36. | |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation; store under inert gas.[1] |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Context: Establishes the standard STAB protocol used in Method A.

-

PubChem Compound Summary. (n.d.). Benzyl-(4-isopropyl-benzyl)-amine (CID 1219575).[1][4] National Center for Biotechnology Information.[1] Link

-

Context: Verification of chemical identity, structure, and physical properties.[2]

-

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] Link

-

Context: Mechanistic background on borohydride selectivity and modifications.[1]

-

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Benzyl-(4-isopropyl-benzyl)-amine

[1][2]

Executive Summary

Benzyl-(4-isopropyl-benzyl)-amine (CAS: 346700-52-5) is a lipophilic secondary amine often utilized as a specialized intermediate in the synthesis of pharmaceutical agents (e.g., calcium channel blockers, antihistamines) and agrochemicals.[1][2][3][4] Its structure comprises two hydrophobic aromatic domains—a benzyl group and a 4-isopropylbenzyl group—bridged by a secondary nitrogen atom.[1][2]

This guide provides a comprehensive analysis of its solubility behavior based on Structure-Property Relationships (SPR) and thermodynamic principles.[1][2] It addresses the critical distinction between the free base (lipophilic) and salt forms (hydrophilic), offering actionable protocols for solvent selection, purification, and experimental solubility determination.[2]

Physicochemical Profile & Structural Analysis[2]

To predict solubility behavior accurately, one must first deconstruct the molecule’s competing intermolecular forces.[2]

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₁₇H₂₁N | High carbon-to-heteroatom ratio (17:[1][2][5]1) indicates high lipophilicity.[1][2] |

| Molecular Weight | ~239.36 g/mol | Moderate size; kinetics of dissolution will be fast in good solvents.[2] |

| Functionality | Secondary Amine ( | Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2] Weakly basic. |

| Lipophilicity (LogP) | ~4.5 – 5.0 (Predicted)* | Highly Hydrophobic. Poor water solubility; excellent solubility in non-polar organics.[2] |

| pKa (Conjugate Acid) | ~9.5 – 10.0 (Estimated) | Exists as a cation ( |

*Note: LogP is estimated based on the additive contribution of the benzyl (

Structural Insight

The molecule is structurally analogous to dibenzylamine , but the addition of the para-isopropyl group significantly increases its non-polar surface area.[2] This enhances Van der Waals interactions with non-polar solvents (e.g., Hexane, Toluene) while decreasing solubility in polar media compared to unsubstituted dibenzylamine.[2]

Solubility Matrix: Solvent Compatibility Guide

The following matrix categorizes solvents based on their thermodynamic compatibility with the free base form of Benzyl-(4-isopropyl-benzyl)-amine.

Class A: High Solubility (Recommended for Stock Solutions)

Mechanism: Dipole-dipole interactions and dispersion forces.[1]

-

Dichloromethane (DCM): Excellent.[2] The gold standard for extraction and stock solution preparation.[1][2]

-

Chloroform: Excellent.[2]

-

Toluene: High.[1][2] Ideal for process scale-up due to higher boiling point.[1][2]

-

Ethyl Acetate: Good to High.[1][2] heavily used in organic phase extractions.[1][2]

Class B: Moderate Solubility (Temperature Dependent)

Mechanism: Hydrogen bonding competes with hydrophobic effect.[1][2]

-

Methanol / Ethanol: Moderate.[1][2] Solubility improves significantly with heating.[1][2] Useful for recrystallization.[1][2]

-

Isopropanol (IPA): Moderate.[2]

-

DMSO / DMF: High solubility due to polarizability, but difficult to remove.[2]

Class C: Low / Poor Solubility (Anti-Solvents)

Mechanism: High polarity or strong hydrogen bonding network excludes the hydrophobic solute.[1][2]

-

Water (Neutral pH): Insoluble (< 0.1 mg/mL).[2]

-

Diethyl Ether: Moderate to Good (Variable).[2] While generally good for amines, the high molecular weight may reduce solubility compared to smaller amines.[2]

-

Hexane/Heptane: Moderate.[1][2] Can be used to precipitate impurities or as a co-solvent for recrystallization.[1][2]

Experimental Protocol: Quantitative Solubility Determination

Since specific literature values for this intermediate are sparse, researchers must generate empirical data.[2] The following protocol uses the Saturation Shake-Flask Method , the industry standard for pre-formulation.

Workflow Diagram

The following diagram outlines the decision logic for determining solubility and processing the sample.

Caption: Figure 1.[1][2] Standard operating procedure for quantitative solubility determination of lipophilic amines.

Step-by-Step Methodology

-

Preparation: Place approximately 50 mg of Benzyl-(4-isopropyl-benzyl)-amine into a clear HPLC vial.

-

Agitation: Vortex for 1 minute. If the solid dissolves completely, solubility is >200 mg/mL .[2]

-

Saturation: If solid remains, add solvent in 250 µL increments until 1 mL is reached. If undissolved, proceed to equilibration.

-

Equilibration: Shake the vial at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Do not use Nylon, as it binds amines).

-

Quantification:

Process Application: pH-Dependent Solubility Switching[1][2]

For purification, the solubility of Benzyl-(4-isopropyl-benzyl)-amine can be drastically altered by manipulating pH.[1][2] This "Acid-Base Switch" is the primary method for isolating the compound from neutral impurities.[1]

-

Free Base (Neutral pH): Soluble in Organics (DCM, EtOAc); Insoluble in Water.[2]

-

Salt Form (Acidic pH, e.g., HCl salt): Soluble in Water/Methanol; Insoluble in Non-polar Organics.[2]

Purification Workflow (Acid-Base Extraction)

Caption: Figure 2.[1][2] Purification strategy utilizing the pH-dependent solubility switch of the secondary amine.

Critical Considerations for Salt Formation

If the user intends to isolate the Hydrochloride salt (Benzyl-(4-isopropyl-benzyl)-amine[1][2]·HCl):

References

Sources

- 1. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 3. Benzyl-(4-isopropyl-benzyl)-amine | C17H21N | CID 1219575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 [sigmaaldrich.com]

- 5. Buy Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. ISOPROPYL-(4-METHYL-BENZYL)-AMINE | 70894-75-6 [chemicalbook.com]

- 10. quora.com [quora.com]

physical properties of Benzyl-(4-isopropyl-benzyl)-amine

An In-depth Technical Guide to the Physical Properties of Benzyl-(4-isopropyl-benzyl)-amine

For professionals in the fields of chemical research, drug discovery, and materials science, a comprehensive understanding of the physical properties of a compound is fundamental. This guide provides a detailed examination of Benzyl-(4-isopropyl-benzyl)-amine, a secondary amine with significant potential in various research and development applications. We will explore its key physical characteristics, offering not just the data, but also the methodologies and scientific rationale for their determination.

Introduction to Benzyl-(4-isopropyl-benzyl)-amine

Benzyl-(4-isopropyl-benzyl)-amine (CAS No: 346700-52-5) is a secondary amine featuring a benzyl group and a 4-isopropylbenzyl group attached to a central nitrogen atom.[1] Its molecular structure, with the bulky isopropyl group, imparts specific steric and electronic properties that influence its reactivity and physical behavior. A thorough characterization of its physical properties is a critical first step in its application, whether as a synthetic intermediate, a potential therapeutic agent, or a building block for novel materials.

Molecular Structure:

Caption: Molecular structure of Benzyl-(4-isopropyl-benzyl)-amine.

Core Physical Properties: A Tabulated Summary

For ease of reference, the key physical and chemical identifiers for Benzyl-(4-isopropyl-benzyl)-amine are summarized in the table below. It is important to note that while some properties are experimentally derived, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N | [1][2] |

| Molecular Weight | 239.35 g/mol | [1][2] |

| CAS Number | 346700-52-5 | [1][2][3] |

| IUPAC Name | 1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine | [3] |

| Predicted Boiling Point | 345.9 ± 11.0 °C | ChemicalBook |

| Predicted Density | 0.989 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 8.76 ± 0.20 | ChemicalBook |

Experimental Determination of Physical Properties

This section provides detailed, field-proven methodologies for the experimental determination of the key . The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry Benzyl-(4-isopropyl-benzyl)-amine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.

Causality and Scientific Integrity: A slow heating rate is crucial for an accurate melting point determination.[4] Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially high and broad melting range. The use of a calibrated thermometer ensures the trustworthiness of the obtained data.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.

Experimental Protocol: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled with a round-bottom flask containing the Benzyl-(4-isopropyl-benzyl)-amine sample and a few boiling chips. A calibrated thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is gently heated in a heating mantle.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium.

Causality and Scientific Integrity: The placement of the thermometer is critical for an accurate boiling point measurement. It must be positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the temperature of the liquid itself. Boiling chips are added to prevent bumping and ensure smooth boiling.

Density

Density is a fundamental physical property that relates a compound's mass to its volume.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with Benzyl-(4-isopropyl-benzyl)-amine. It is then reweighed.

-

Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.

Causality and Scientific Integrity: The pycnometer method is a highly accurate way to determine the density of a liquid. The use of a reference liquid of known density allows for the precise determination of the pycnometer's volume at a specific temperature, which is crucial for an accurate density calculation of the sample.

Solubility

Understanding the solubility of Benzyl-(4-isopropyl-benzyl)-amine in various solvents is essential for its purification, formulation, and application in chemical reactions.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, acetone, toluene, and hexane.

-

Procedure: A small, measured amount of Benzyl-(4-isopropyl-benzyl)-amine (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

-

Acid/Base Solubility: Due to the basic nature of the amine group, solubility in acidic solutions (e.g., 5% HCl) should also be tested.

Causality and Scientific Integrity: The principle of "like dissolves like" is the guiding principle here. The solubility of Benzyl-(4-isopropyl-benzyl)-amine will be dictated by the interplay of its nonpolar aromatic rings and the polar amine group. Its expected poor solubility in water is due to the large nonpolar surface area.[5] Conversely, it should be soluble in less polar organic solvents. The formation of a salt upon reaction with an acid will significantly increase its aqueous solubility.[6]

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic and Chromatographic Characterization

While not strictly physical properties, spectroscopic and chromatographic data are integral to the identity and purity assessment of Benzyl-(4-isopropyl-benzyl)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the nitrogen, and the protons of the isopropyl group.[1]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments within the molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This technique is expected to show a prominent peak for the protonated molecule [M+H]⁺.[1]

Conclusion

The are a direct reflection of its molecular structure. A thorough and accurate determination of these properties is paramount for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for the characterization of this and other similar compounds, ensuring data integrity and reproducibility. As a Senior Application Scientist, I stress the importance of not just obtaining these values, but understanding the scientific principles behind their measurement.

References

-

Samiraschem. 4-Isopropyl benzyl alcohol. [Link]

-

PubChem. Benzylamine. [Link]

-

Wikipedia. Benzylamine. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

PubChem. Benzyl-(4-isopropyl-benzyl)-amine. [Link]

-

PubChem. Isopropylbenzylamine. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

- Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Oriental Journal of Chemistry, 31(4), 2129-2140.

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

IS MUNI. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

- Al-Dahhan, W. H. (2021). experiment (1) determination of melting points.

-

FooDB. Showing Compound Benzylamine (FDB012059). [Link]

-

ResearchGate. Physicochemical parameters of benzylamines. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

University of Toronto. Experiment 1 - Melting Points. [Link]

-

IS MUNI. Physical Properties: Solubility Classification. [Link]

-

IJIERT. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

University of Calgary. Melting point determination. [Link]

- Al-Dahhan, W. H. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose.

Sources

- 1. Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 | Benchchem [benchchem.com]

- 2. Buy Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 [smolecule.com]

- 3. Benzyl-(4-isopropyl-benzyl)-amine | C17H21N | CID 1219575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemhaven.org [chemhaven.org]

- 6. embibe.com [embibe.com]

Technical Monograph: Spectroscopic Profiling of Benzyl-(4-isopropyl-benzyl)-amine

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide details the spectroscopic characterization of Benzyl-(4-isopropyl-benzyl)-amine (CAS: 346700-52-5), a secondary amine intermediate often utilized in the synthesis of calcium channel blockers (e.g., Fendiline analogs) and monoamine transporter ligands.

Crucial Distinction: Researchers must distinguish this molecule (

Chemical Identity[1][3][4][7][8][9]

-

IUPAC Name: N-Benzyl-1-(4-isopropylphenyl)methanamine[1]

-

Molecular Formula:

[1] -

Molecular Weight: 239.36 g/mol

-

Key Structural Features:

Synthetic Context & Impurity Profiling

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This compound is typically synthesized via reductive amination .[4]

Reaction Pathway:

Implication for Analysis:

-

Residual Aldehyde: Look for carbonyl peaks in IR (~1700 cm⁻¹) or aldehyde protons in NMR (~10 ppm).

-

Primary Amine Contamination: Unreacted 4-isopropylbenzylamine will show distinct

scissoring in IR and different chemical shifts.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is dominated by benzylic cleavages typical of secondary amines.

Electron Impact (EI) Data

| Ion Type | m/z (Th) | Assignment | Mechanism |

| Molecular Ion | 239 | Parent radical cation. | |

| Base Peak | 91 | Tropylium ion (Benzyl fragment). | |

| Fragment A | 133 | 4-Isopropylbenzyl cation. | |

| Fragment B | 148 | ||

| Fragment C | 106 |

Fragmentation Logic Diagram

The following diagram illustrates the competitive cleavage pathways characteristic of asymmetric dibenzylamines.

Figure 1: Competitive fragmentation pathways under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for distinguishing this molecule from its symmetric analogs (e.g., dibenzylamine).

Experimental Protocol: Sample Preparation

-

Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

-

Acquisition: Run standard 1H (16 scans) and 13C (256+ scans) sequences.

H NMR Data Assignments (400 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 1.23 | Doublet ( | 6H | Isopropyl | Characteristic gem-dimethyl signal. |

| 1.65 | Broad Singlet | 1H | Amine | Chemical shift varies with concentration/moisture. |

| 2.89 | Septet ( | 1H | Isopropyl | Methine proton coupling to methyls. |

| 3.78 | Singlet | 2H | Benzylic | Attached to unsubstituted ring. |

| 3.81 | Singlet | 2H | Benzylic | Attached to isopropyl ring. (May overlap with A). |

| 7.18 | Doublet ( | 2H | Ar-H (Cumyl) | Protons meta to isopropyl group. |

| 7.25 - 7.35 | Multiplet | 7H | Ar-H (Mixed) | Overlap of phenyl ring and remaining cumyl protons. |

Expert Insight: The key differentiator is the septet at 2.9 ppm . If this is missing, you have likely synthesized dibenzylamine (a common byproduct if the wrong starting material is used).

C NMR Data Assignments (100 MHz, CDCl₃)

-

Aliphatic: 24.1 (iPr-CH₃), 33.9 (iPr-CH), 53.1 (Benzylic), 53.4 (Benzylic).

-

Aromatic: 126.5, 126.9, 128.1, 128.3, 128.4 (Ar-CH); 137.5 (Quaternary iPr-C); 140.2 (Ipso-Benzyl); 147.8 (Ipso-Cumyl).

Infrared (IR) Spectroscopy[2][11]

IR is utilized primarily for rapid purity checks (absence of carbonyls) and functional group validation.

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3320 - 3340 | N-H Stretch (Weak) | Confirms secondary amine. (Primary amines show two bands).[5] |

| 3020 - 3060 | C-H Stretch (sp²) | Aromatic protons. |

| 2960, 2870 | C-H Stretch (sp³) | Strong bands due to Isopropyl and Benzylic groups. |

| 1600, 1500 | C=C Ring Stretch | Aromatic skeletal vibrations. |

| ~700, ~750 | C-H Out-of-plane | Monosubstituted benzene ring (strong diagnostic). |

Analytical Workflow & Decision Tree

To ensure data integrity during drug development or synthetic validation, follow this logic flow.

Figure 2: Step-by-step analytical decision tree for validating secondary amine synthesis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1219575, Benzyl-(4-isopropyl-benzyl)-amine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

AIST (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzylamine and cumyl derivative spectra comparisons). Retrieved from [Link]

Sources

discovery and history of Benzyl-(4-isopropyl-benzyl)-amine

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-(4-isopropyl-benzyl)-amine

Abstract

Benzyl-(4-isopropyl-benzyl)-amine is a secondary amine that, while not extensively documented in scientific literature, serves as an exemplary model for the synthesis and analysis of N-substituted benzylamines. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the secondary amine group and the tunable properties afforded by aromatic substitution. This guide provides a comprehensive overview of a proposed synthetic pathway for Benzyl-(4-isopropyl-benzyl)-amine, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its characterization. The content is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a framework for the synthesis of analogous structures.

Introduction and Retrosynthetic Analysis

The structural core of Benzyl-(4-isopropyl-benzyl)-amine features a central nitrogen atom bonded to a benzyl group and a 4-isopropylbenzyl group. The isopropyl substituent offers a lipophilic handle, a feature often explored in medicinal chemistry to modulate pharmacokinetic properties. The secondary amine itself is a key functional group, acting as a hydrogen bond donor and acceptor, and a common pharmacophore in numerous biologically active molecules.

A logical and efficient approach to the synthesis of this target molecule is through reductive amination. This powerful and widely used transformation in organic chemistry allows for the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.

Retrosynthetic Analysis:

The target molecule, Benzyl-(4-isopropyl-benzyl)-amine, can be disconnected at one of the C-N bonds. Disconnecting the bond between the nitrogen and the 4-isopropylbenzyl group reveals 4-isopropylbenzaldehyde and benzylamine as readily available starting materials. This disconnection points directly to a reductive amination strategy.

Diagram 1: Retrosynthetic Analysis of Benzyl-(4-isopropyl-benzyl)-amine

Caption: A simplified retrosynthetic pathway for Benzyl-(4-isopropyl-benzyl)-amine.

Proposed Synthesis: Reductive Amination

The reductive amination process involves two key steps that often occur in a single pot:

-

Imine Formation: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde, followed by dehydration to form an intermediate imine.

-

Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the imine C=N double bond to form the target secondary amine.

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents are preferred as they selectively reduce the protonated imine (iminium ion) in situ without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose due to its mildness and tolerance of slightly acidic conditions which favor imine formation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Isopropylbenzaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-isopropylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Add benzylamine (1.0-1.1 eq) to the solution at room temperature.

-

Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir the mixture for 20-30 minutes.

-

In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 eq). Add the STAB to the reaction mixture in portions over 10-15 minutes to control any potential exotherm.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Benzyl-(4-isopropyl-benzyl)-amine.

Diagram 2: Workflow for the Synthesis of Benzyl-(4-isopropyl-benzyl)-amine

Caption: A step-by-step workflow for the reductive amination synthesis.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and purity of Benzyl-(4-isopropyl-benzyl)-amine must be confirmed using standard analytical techniques.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for Benzyl-(4-isopropyl-benzyl)-amine. These values are computationally derived and serve as a useful guide for experimental work.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₂₁N |

| Molecular Weight | 239.36 g/mol |

| Boiling Point | ~330-350 °C at 760 mmHg |

| LogP | 4.3 |

| pKa (amine) | ~9.5-10.5 |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is arguably the most powerful tool for structural elucidation. The expected spectrum would show:

-

A doublet for the six protons of the two methyl groups of the isopropyl substituent.

-

A septet for the single proton of the isopropyl group.

-

A singlet for the two protons of the benzylic CH₂ group adjacent to the nitrogen and the non-substituted phenyl ring.

-

A singlet for the two protons of the benzylic CH₂ group adjacent to the nitrogen and the 4-isopropylphenyl ring.

-

A broad singlet for the N-H proton, which may exchange with D₂O.

-

A series of multiplets in the aromatic region corresponding to the protons on the two different phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key expected signals include:

-

Signals for the two distinct methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

Two distinct signals for the benzylic CH₂ carbons.

-

Multiple signals in the aromatic region for the carbons of the two phenyl rings, showing different chemical shifts due to their different electronic environments.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for identifying key functional groups.

-

A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

-

Multiple sharp peaks in the 3000-3100 cm⁻¹ region for aromatic C-H stretches.

-

Peaks in the 2850-3000 cm⁻¹ region for aliphatic C-H stretches (from the isopropyl and CH₂ groups).

-

Peaks around 1450-1600 cm⁻¹ for aromatic C=C stretching.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment in positive ion mode would be expected to show a prominent peak at m/z = 240.18, corresponding to the protonated molecule [M+H]⁺.

Potential Applications and Future Directions

While Benzyl-(4-isopropyl-benzyl)-amine itself is not a known therapeutic agent, its structure contains features common to pharmacologically active molecules. The secondary amine core is a key scaffold in many drug candidates, and the lipophilic isopropyl group can enhance membrane permeability.

-

Medicinal Chemistry Scaffold: This molecule could serve as a starting point for the development of novel ligands for various biological targets. The secondary amine can be further functionalized, or the aromatic rings can be substituted to create a library of analogues for screening.

-

Intermediate in Organic Synthesis: It can be used as a building block for more complex molecular architectures. The nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic systems.

-

Corrosion Inhibition: Amines with aromatic substituents have been investigated as corrosion inhibitors for various metals. The lone pair of electrons on the nitrogen atom can coordinate to metal surfaces, forming a protective layer.

Future research could involve the synthesis of a series of derivatives and the systematic evaluation of their biological activities or material properties.

References

-

Reductive Amination: For a general overview of the reductive amination reaction, its mechanisms, and various reagents.

- Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents

- Source: Organic Reactions

-

URL: [Link]

-

Sodium Triacetoxyborohydride: For specific information on the properties and handling of STAB as a mild and selective reducing agent.

- Title: Sodium Triacetoxyborohydride

- Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS)

-

URL: [Link]

-

Compound Data for Benzyl-(4-isopropyl-benzyl)-amine: For predicted properties and identifiers.

- Title: Benzyl(4-isopropylbenzyl)amine

- Source: PubChem, National Center for Biotechnology Inform

-

URL: [Link]

Application Notes and Protocols: Benzyl-(4-isopropyl-benzyl)-amine as a Novel Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of Benzyl-(4-isopropyl-benzyl)-amine in Coordination Chemistry

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, steric, and catalytic properties. Benzyl-(4-isopropyl-benzyl)-amine, a secondary amine possessing bulky benzyl and 4-isopropylbenzyl substituents, emerges as a compelling candidate for ligand development. Its structural characteristics—a central nitrogen donor atom flanked by sterically demanding aromatic groups—suggest a potential to form stable coordination complexes with a variety of transition metals. The isopropyl group introduces a lipophilic character, which can influence the solubility and electronic properties of the resulting metal complexes.

While the coordination chemistry of Benzyl-(4-isopropyl-benzyl)-amine is a nascent field of exploration, its structural similarity to other bulky secondary amines that have been successfully employed as ligands provides a strong foundation for investigating its potential.[1][2][3] This application note serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of Benzyl-(4-isopropyl-benzyl)-amine and its subsequent use in the preparation of novel coordination compounds. Furthermore, we will delve into the essential characterization techniques and discuss potential applications of these new metal complexes in catalysis and materials science.

Physicochemical Properties of Benzyl-(4-isopropyl-benzyl)-amine

A thorough understanding of the ligand's properties is crucial for its effective application in coordination chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N | [4] |

| Molecular Weight | 239.35 g/mol | [4] |

| IUPAC Name | N-Benzyl-1-(4-isopropylphenyl)methanamine | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene, THF) and insoluble in water. | Inferred from structure |

Synthesis of the Ligand: Benzyl-(4-isopropyl-benzyl)-amine

Two primary synthetic routes are proposed for the efficient preparation of Benzyl-(4-isopropyl-benzyl)-amine in a laboratory setting.

Method 1: Nucleophilic Substitution

This method involves the reaction of benzylamine with 4-isopropylbenzyl chloride. The causality behind this choice lies in the nucleophilicity of the primary amine and the electrophilicity of the benzylic halide. A base is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Sources

Introduction: Unveiling Benzyl-(4-isopropyl-benzyl)-amine as a Versatile Synthetic Intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of Benzyl-(4-isopropyl-benzyl)-amine in the field of organic synthesis.

Benzyl-(4-isopropyl-benzyl)-amine is a secondary amine that has emerged as a valuable building block in modern organic synthesis.[1][2] Its molecular architecture, featuring a benzyl group and a 4-isopropylbenzyl moiety attached to a central nitrogen atom, provides a unique combination of steric and electronic properties. The isopropyl group, in particular, introduces steric bulk and imparts electron-donating effects, which can influence the reactivity and selectivity of synthetic transformations.[1][3] This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, with significant applications in medicinal chemistry and materials science.[1][4]

The utility of Benzyl-(4-isopropyl-benzyl)-amine stems from the reactivity of its secondary amine functional group, which readily participates in a variety of fundamental organic reactions, including nucleophilic substitutions and acylations, making it a key component in the construction of new carbon-nitrogen bonds. Its structural framework is particularly relevant in the development of active pharmaceutical ingredients (APIs), where precise molecular modifications are essential for tuning pharmacokinetic profiles and therapeutic efficacy.

| Property | Value |

| IUPAC Name | 1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine[5] |

| CAS Number | 346700-52-5[1][5] |

| Molecular Formula | C₁₇H₂₁N[1][5] |

| Molecular Weight | 239.35 g/mol [1][5] |

| Appearance | Varies; may be a liquid or solid depending on purity and conditions |

| Category | Secondary Amine[2] |

Core Synthetic Methodologies for Benzyl-(4-isopropyl-benzyl)-amine

The preparation of Benzyl-(4-isopropyl-benzyl)-amine is primarily achieved through two robust and widely adopted synthetic strategies: Nucleophilic Substitution and Catalytic Reductive Amination. The choice of method often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Nucleophilic Substitution Pathway

This is the most common laboratory-scale synthesis, involving the reaction between benzylamine and 4-isopropylbenzyl chloride.[1] The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of benzylamine attacks the electrophilic benzylic carbon of 4-isopropylbenzyl chloride. A base is required to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.[1]

Caption: Nucleophilic Substitution Workflow.

Protocol 1: Synthesis via Nucleophilic Substitution

-

Materials: Benzylamine, 4-isopropylbenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of benzylamine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature and add a solution of 4-isopropylbenzyl chloride (1.1 eq) in DMF dropwise over 30 minutes.

-

Heat the reaction mixture to 70-80°C and monitor its progress by TLC.[1]

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Catalytic Reductive Amination Pathway

An alternative and often cleaner method is catalytic reductive amination.[1][2] This process involves the condensation of 4-isopropylbenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then immediately reduced in situ by a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Palladium on carbon), to yield the final secondary amine.[1][2] This method is highly efficient and avoids the use of alkyl halides.

Caption: Catalytic Reductive Amination Workflow.

Protocol 2: Synthesis via Reductive Amination

-

Materials: 4-isopropylbenzaldehyde, benzylamine, palladium on carbon (10% Pd), methanol, hydrogen gas source.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-isopropylbenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol.

-

Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution.

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting materials and the imine intermediate.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be performed if necessary.

-

Key Applications in Synthetic Chemistry

Benzyl-(4-isopropyl-benzyl)-amine is a versatile building block primarily utilized as a precursor for more complex molecular targets.[2]

Intermediate in Pharmaceutical Synthesis

The compound is a key starting material in the synthesis of various APIs.[6] Its structure can be incorporated into larger molecules targeting a range of therapeutic areas, including cardiovascular and neurological disorders. The secondary amine provides a reactive handle for elaboration, allowing medicinal chemists to build out molecular complexity and fine-tune the pharmacological properties of a lead compound. The benzyl groups can also serve as protecting groups for the amine, which can be removed later in the synthetic sequence via hydrogenolysis.[7]

Reagent for N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of Benzyl-(4-isopropyl-benzyl)-amine readily reacts with electrophiles.[4]

-

N-Alkylation: Reaction with alkyl halides introduces a third substituent on the nitrogen, forming a tertiary amine.

-

N-Acylation: Reaction with acid chlorides or anhydrides forms N,N-disubstituted amides. This is a fundamental transformation for creating peptide bonds or other amide-containing structures.[8]

The steric hindrance provided by the isopropyl group can influence the selectivity of these reactions, potentially directing the transformation to a specific site in a complex molecule or preventing over-alkylation.[3]

Protocol 3: N-Acylation to Synthesize an N,N-Disubstituted Amide

This protocol describes a representative application where the amine is used as a building block.

-

Objective: To synthesize N-benzyl-N-(4-isopropylbenzyl)acetamide by reacting the title amine with acetyl chloride.

-

Materials: Benzyl-(4-isopropyl-benzyl)-amine, acetyl chloride, triethylamine (TEA), dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |

| Benzyl-(4-isopropyl-benzyl)-amine | 239.35 | 1.0 | 5.0 | 1.197 g |

| Acetyl Chloride | 78.50 | 1.1 | 5.5 | 0.43 g (0.39 mL) |

| Triethylamine | 101.19 | 1.2 | 6.0 | 0.61 g (0.84 mL) |

| Dichloromethane | - | - | - | 25 mL |

-

Procedure:

-

Dissolve Benzyl-(4-isopropyl-benzyl)-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Ligand in Coordination Chemistry

The nitrogen atom in Benzyl-(4-isopropyl-benzyl)-amine possesses a lone pair of electrons and can act as a ligand, coordinating to metal centers to form metal complexes.[2] While less common than its use as a synthetic intermediate, this application is relevant in the development of novel catalysts or materials where the steric and electronic properties of the ligand can influence the behavior of the metal center.

Spectroscopic Characterization

Confirmation of the structure and purity of Benzyl-(4-isopropyl-benzyl)-amine is typically achieved through standard spectroscopic methods.

-

¹H NMR: Key signals include multiplets in the aromatic region (δ 6.8–7.4 ppm), a singlet for the methylene protons (N-CH₂) around δ 3.6–3.8 ppm, and a characteristic doublet for the isopropyl methyl groups (δ 1.2–1.3 ppm) along with a methine septet.[1]

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (239.35 g/mol ) would be observed.

Safety and Handling

Benzyl-(4-isopropyl-benzyl)-amine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound is intended for research use only.[9]

Conclusion

Benzyl-(4-isopropyl-benzyl)-amine is a highly functional and versatile secondary amine that serves as a pivotal building block in organic synthesis. Its utility is most pronounced in the construction of complex molecules, particularly within pharmaceutical research and development, where it acts as a key intermediate.[1][4][6] The straightforward and efficient synthetic routes to access this compound, combined with the predictable reactivity of its amine functional group, ensure its continued relevance and application in the creation of novel chemical entities.

References

-

Bloom Tech. (2024, December 19). What Is N-Isopropylbenzylamine Used For? Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Isopropylbenzylamine in Modern Organic Synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Retrieved from [Link]

-

Samiraschem. (n.d.). 4-Isopropyl benzyl alcohol. Retrieved from [Link]

- Google Patents. (1982). Process for manufacturing N-benzyl-N-isopropyl amides.

-

ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. Retrieved from [Link]

-

MDPI. (n.d.). Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C3N4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-(4-isopropyl-benzyl)-amine. Retrieved from [Link]

-

ResearchGate. (2018). 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat. Retrieved from [Link]

Sources

- 1. Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 | Benchchem [benchchem.com]

- 2. Buy Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 [smolecule.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl-(4-isopropyl-benzyl)-amine | C17H21N | CID 1219575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. Benzylamines [organic-chemistry.org]

- 8. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

Application Note: High-Throughput Reductive Alkylation of Benzyl-(4-isopropyl-benzyl)-amine

Executive Summary

This application note details the optimized protocol for the reductive amination of Benzyl-(4-isopropyl-benzyl)-amine (CAS 346700-52-5). As a bulky, lipophilic secondary amine, this scaffold is a critical intermediate in the synthesis of peptidomimetics, GPCR ligands (specifically NK2 modulators), and 17

While traditional methods using sodium cyanoborohydride (NaBH

Scientific Background & Mechanistic Insight

The Challenge of Secondary Amines

Reductive amination involves the condensation of an amine with a carbonyl to form an imine (or iminium ion), which is subsequently reduced to an amine.[1][2]

-

Primary Amines: React with aldehydes to form stable imines.[1]

-

Secondary Amines (Topic Compound): React with aldehydes/ketones to form iminium ions .[1]

Key Insight: The formation of the iminium ion from Benzyl-(4-isopropyl-benzyl)-amine is the rate-determining step, heavily influenced by steric hindrance from the benzyl and 4-isopropylbenzyl groups. Unlike primary amines, the intermediate cannot stabilize via water loss to a neutral imine; it remains a charged species in equilibrium.

Why Sodium Triacetoxyborohydride (STAB)?

We utilize STAB (NaBH(OAc)

-

Selectivity: STAB is less basic and less nucleophilic than NaBH

. It reduces the protonated iminium ion much faster than it reduces the parent aldehyde or ketone.[3] -

Safety: It eliminates the risk of residual cyanide generation associated with NaCNBH

. -

Steric Control: The acetoxy groups make the hydride sterically bulky, improving diastereoselectivity in chiral syntheses.

Mechanistic Pathway

The reaction proceeds through a "direct" reductive amination where the reducing agent is present during iminium formation.

Figure 1: Mechanistic pathway of direct reductive amination. The formation of the Iminium Ion is the critical control point promoted by Acetic Acid.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Amine | Benzyl-(4-isopropyl-benzyl)-amine | Limiting Reagent (Nucleophile) |

| Carbonyl | Aldehyde (1.2 eq) or Ketone (1.5 eq) | Electrophile |

| Reductant | Sodium Triacetoxyborohydride (STAB) | 1.5 - 2.0 equivalents |

| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous preferred |

| Catalyst | Glacial Acetic Acid (AcOH) | 1.0 - 2.0 equivalents |

| Quench | Sat.[3][4][5] NaHCO | Neutralization |

Step-by-Step Methodology

Note: This protocol is scaled for 1.0 mmol of amine but is linearly scalable.

Step 1: Solvation (Time: 0 min)

-

In a clean, dry 20 mL scintillation vial (or round-bottom flask), dissolve 1.0 mmol (239 mg) of Benzyl-(4-isopropyl-benzyl)-amine in 5 mL of DCE .

-

Checkpoint: The solution should be clear. If the amine is an HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base it before proceeding.

Step 2: Carbonyl Addition & Catalysis (Time: 5 min)

-

Add 1.2 mmol of the aldehyde (or 1.5 mmol of ketone).

-

Add 1.0 mmol (60 µL) of Glacial Acetic Acid.

-

Why? For this bulky amine, AcOH protonates the hemiaminal hydroxyl group, facilitating water loss to form the reactive iminium species.

-

Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

Step 3: Reduction (Time: 2 - 16 hours)

-

Add 1.5 mmol (318 mg) of Sodium Triacetoxyborohydride (STAB) in one portion.

-

Observation: Mild effervescence may occur.

-

Seal the vessel and stir at RT.

-

Aldehydes: Reaction is typically complete in 2–4 hours.

-

Ketones: May require 16 hours (overnight) or heating to 40°C.

-

Step 4: Monitoring (Self-Validation)

-

Check reaction progress via LC-MS or TLC.

-

Target: Disappearance of the secondary amine (m/z ~240). Appearance of tertiary amine product (M+H).

-

Note: If starting amine persists after 4 hours (for aldehydes), add an additional 0.5 eq of STAB.

Step 5: Quench & Workup

-

Quench the reaction by slowly adding 10 mL of Saturated NaHCO

. Stir vigorously for 15 minutes to decompose borate complexes. -

Extract with DCM (2 x 10 mL) .

-

Wash combined organics with Brine.

-

Dry over MgSO

, filter, and concentrate in vacuo.

Optimization & Troubleshooting

The steric bulk of the 4-isopropyl-benzyl group can hinder reaction rates with similarly bulky ketones. Use the following decision matrix to optimize yields.

Optimization Matrix

| Variable | Standard Condition | Optimization for Low Yields | Reason |

| Solvent | DCE (Dichloroethane) | THF or Toluene | DCE promotes iminium formation, but THF helps if solubility is poor. |

| Catalyst | 1.0 eq AcOH | 5.0 eq AcOH or Ti(OiPr) | Lewis acids like Titanium Isopropoxide force water removal (Le Chatelier's principle). |

| Temperature | 20°C (RT) | 40°C - 60°C | Increases kinetic energy to overcome steric repulsion. |

| Reagent Order | Mix all -> Add STAB | Pre-form iminium (2h) -> Add STAB | Allows equilibrium to shift toward iminium before reduction prevents side reactions. |

Workflow Diagram

Figure 2: Operational workflow for the reductive amination of Benzyl-(4-isopropyl-benzyl)-amine.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][9]J. Org.[3][6][7][9] Chem. 1996, 61, 3849–3862.[3][6][7][9]

-

Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1]Org.[3][10] React. 2002, 59, 1–714.

-

BenchChem. Benzyl-(4-isopropyl-benzyl)-amine Product Data and Applications.BenchChem Database .

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[3][6][7][9] Chem. 1990, 55, 2552–2554.

Sources

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. AU2021394226A1 - Benzylamine or benzyl alcohol derivative and use thereof - Google Patents [patents.google.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 10. Buy Benzyl-(4-isopropyl-benzyl)-amine | 346700-52-5 [smolecule.com]

role of Benzyl-(4-isopropyl-benzyl)-amine in pharmaceutical research

Application Note: Benzyl-(4-isopropyl-benzyl)-amine in Medicinal Chemistry Subtitle: Strategic Utilization as a Privileged Secondary Amine Scaffold for Library Generation and Fragment-Based Drug Discovery (FBDD)

Abstract

Benzyl-(4-isopropyl-benzyl)-amine (CAS: 346700-52-5) is a secondary amine building block of significant utility in pharmaceutical research.[1][2][3] Structurally composed of a benzyl group and a 4-isopropylbenzyl moiety, it serves as a critical intermediate in the synthesis of lipophilic tertiary amines and amides targeting GPCRs, calcium channels, and sigma receptors. This guide details the synthetic protocols for its generation via reductive amination, its application in diversifiable library synthesis, and analytical profiling standards. It is designed for medicinal chemists utilizing "privileged structures" to accelerate hit-to-lead optimization.

Introduction: The "Benzyl-Linker-Aryl" Pharmacophore

In medicinal chemistry, the N-benzyl-benzylamine motif is considered a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Benzyl-(4-isopropyl-benzyl)-amine represents a lipophilic variant of this class, where the isopropyl group adds steric bulk and hydrophobicity, often enhancing membrane permeability and hydrophobic pocket occupancy.

Key Pharmaceutical Relevance:

-

Calcium Channel Modulators: Structural analogs (e.g., Fendiline) utilize diphenyl/benzyl-amine scaffolds to block L-type calcium channels.

-

Sigma Receptor Ligands: The lipophilic amine structure is characteristic of high-affinity Sigma-1 receptor ligands, investigated for neuroprotective and antipsychotic properties.

-

Synthetic Validation: Due to the steric hindrance of the isopropyl group, this molecule is frequently used as a model substrate to validate the efficiency of novel reductive amination catalysts.

Protocol A: Synthesis via Reductive Amination

Objective: Efficient synthesis of Benzyl-(4-isopropyl-benzyl)-amine from Benzylamine and 4-Isopropylbenzaldehyde (Cuminaldehyde).

Mechanism: Formation of an imine intermediate followed by selective reduction. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness, preventing the reduction of the aldehyde prior to imine formation.

Materials & Reagents

-

Amine: Benzylamine (1.0 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv) – promotes imine formation

-

Quench: Saturated NaHCO3 solution

Step-by-Step Procedure

-

Imine Formation:

-

In a dry round-bottom flask under N2 atmosphere, dissolve 4-Isopropylbenzaldehyde (10 mmol, 1.48 g) in DCE (30 mL).

-

Add Benzylamine (10 mmol, 1.07 g) followed by Acetic Acid (10 mmol, 0.6 mL).

-

Stir at room temperature for 30–60 minutes. Note: Monitoring by TLC should show the disappearance of the aldehyde and formation of the imine spot.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Add NaBH(OAc)3 (14 mmol, 2.97 g) portion-wise over 10 minutes.

-

Remove ice bath and stir at room temperature for 12–16 hours.

-

-

Workup:

-

Quench reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate in vacuo to yield the crude oil.

-

-

Purification:

-

The secondary amine can often be used crude. For high purity, perform Flash Column Chromatography (SiO2).

-

Eluent: Hexanes:Ethyl Acetate (9:1 to 7:3) with 1% Triethylamine (to prevent tailing of the amine).

-

Protocol B: Library Diversification (N-Alkylation/Acylation)

Objective: Transform the secondary amine scaffold into a library of tertiary amines or amides for SAR (Structure-Activity Relationship) screening.

Workflow Logic

The secondary nitrogen is the "diversity point." By attaching different "R" groups, researchers can probe specific binding pockets.

-

Path A (Tertiary Amines): Reductive amination with a second aldehyde (R-CHO).

-

Path B (Amides): Acylation with acid chlorides (R-COCl).

-

Path C (Ureas): Reaction with isocyanates (R-NCO).

Experimental Setup (Parallel Synthesis Format)

-

Preparation: Prepare a 0.2 M stock solution of Benzyl-(4-isopropyl-benzyl)-amine in DCM.

-

Reaction (Acylation Example):

-

Aliquot 500 µL (0.1 mmol) of amine stock into reaction vials.

-

Add 1.2 equiv of Polymer-Supported Diisopropylethylamine (PS-DIPEA) base (scavenger resin).

-

Add 1.1 equiv of the desired Acid Chloride (R-COCl).

-

Shake at room temperature for 4 hours.

-

-

Purification (Scavenging):

-

Add Polymer-Supported Trisamine (PS-Trisamine) to scavenge excess acid chloride.

-

Filter the resin and concentrate the filtrate.

-

Result: High-purity amide ready for biological screening.

-

Analytical Profiling & Quality Control

Target Molecule: Benzyl-(4-isopropyl-benzyl)-amine Molecular Formula: C17H21N Molecular Weight: 239.36 g/mol [3]

| Parameter | Specification | Method |

| Appearance | Pale yellow oil to colorless liquid | Visual |

| Purity | >95% (Area %) | HPLC (C18, ACN:H2O + 0.1% TFA) |

| Mass Spec | [M+H]+ = 240.2 m/z | ESI-MS (Positive Mode) |

| 1H NMR | Diagnostic doublet (isopropyl methyls) at ~1.2 ppm | 400 MHz DMSO-d6 or CDCl3 |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water | Solubility Test |

Critical QC Note: Secondary amines can absorb CO2 from the air to form carbamates. Store under Nitrogen or Argon at 4°C.

Visualizations

Figure 1: Synthesis and Diversification Workflow

This diagram illustrates the reductive amination pathway to form the scaffold and its subsequent diversification into a drug-like library.[2]

Caption: Step-wise synthesis of the secondary amine scaffold and its divergence into functionalized libraries.

Figure 2: Pharmacophore Mapping

Logical representation of how the molecule interacts with hydrophobic binding pockets.

Caption: Structural dissection of Benzyl-(4-isopropyl-benzyl)-amine showing key interaction points with biological targets.

References

- Chemical Identity & Properties

-

Synthetic Methodology (Reductive Amination)

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

-

Precursor Biological Activity (Cuminaldehyde)

-

Morshedi, D., et al. (2015). "Cuminaldehyde: A Potential Candidate for Neuroprotection." ChemSrc Biological Activity Data. Available at: [Link]

-

-

Related Scaffold Applications (Fendiline/Diphenylalkylamines)

-

Fendiline Hydrochloride (Calcium Channel Blocker). PubChem Compound Summary. Available at: [Link]

-

Sources

Catalytic Applications of Benzyl-(4-isopropyl-benzyl)-amine Derivatives: A Guide for Researchers

Introduction: Unveiling the Potential of Substituted Benzylamines in Catalysis

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Benzylamine derivatives, a class of organic compounds characterized by a benzyl group attached to a nitrogen atom, have emerged as versatile building blocks and, significantly, as potent ligands and catalysts in a myriad of chemical transformations. This guide focuses on the catalytic applications of a specific subclass: benzyl-(4-isopropyl-benzyl)-amine derivatives. The presence of a 4-isopropylbenzyl group introduces unique steric and electronic properties that can be harnessed to modulate catalytic activity and selectivity.

Benzyl-(4-isopropyl-benzyl)-amine, a secondary amine, serves as a foundational structure for a range of derivatives with potential catalytic applications.[1][2] Its synthesis is typically achieved through established methodologies such as nucleophilic substitution or catalytic reductive amination.[1][2] While direct catalytic applications of the parent compound are not extensively documented, its structural motifs are present in ligands and organocatalysts that drive a variety of important reactions. This document will provide an in-depth exploration of the established and potential catalytic roles of these derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Section 1: The Foundational Role as Ligands in Transition Metal Catalysis

The nitrogen atom in benzyl-(4-isopropyl-benzyl)-amine derivatives possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metals. This coordination is the cornerstone of their application as ligands in catalysis. By binding to a metal center, these amine derivatives can modulate its electronic properties, steric environment, and, consequently, its catalytic activity and selectivity.

Principle of Ligand-Metal Interaction and Catalytic Cycle

The benzyl and 4-isopropylbenzyl substituents offer a unique steric profile that can create a well-defined chiral pocket around the metal center in appropriately designed derivatives. The isopropyl group, being an electron-donating group, can also influence the electron density at the nitrogen atom and, subsequently, the strength of the metal-ligand bond.

A generalized catalytic cycle involving a metal complex with a benzyl-(4-isopropyl-benzyl)-amine derivative as a ligand is depicted below. In this hypothetical example of a cross-coupling reaction, the amine ligand plays a crucial role in the oxidative addition and reductive elimination steps.

Protocol: Synthesis of a Palladium Complex with a Benzyl-(4-isopropyl-benzyl)-amine Derivative

This protocol describes a general method for the synthesis of a palladium(II) complex, a common precursor for cross-coupling catalysts.

Materials:

-

Benzyl-(4-isopropyl-benzyl)-amine derivative (1.0 eq)

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl-(4-isopropyl-benzyl)-amine derivative.

-

Add anhydrous DCM to dissolve the ligand.

-

In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride in anhydrous DCM.

-

Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, reduce the solvent volume under vacuum.

-

Add anhydrous diethyl ether to precipitate the palladium complex.

-

Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

-

Characterize the resulting complex by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Section 2: Asymmetric Catalysis with Chiral Benzyl-(4-isopropyl-benzyl)-amine Derivatives

The true potential of these amine derivatives is unlocked when chirality is introduced into their structure. Chiral, non-racemic derivatives can serve as powerful asymmetric catalysts or ligands, enabling the synthesis of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Principle of Asymmetric Induction

Chiral benzyl-(4-isopropyl-benzyl)-amine derivatives can induce asymmetry through various non-covalent interactions, such as hydrogen bonding and steric hindrance, with the substrates in the transition state. This diastereomeric transition state for one enantiomer of the product is energetically favored, leading to its preferential formation.

Protocol: Asymmetric Michael Addition Catalyzed by a Chiral Benzyl-(4-isopropyl-benzyl)-amine Derivative